REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].B(F)(F)F.CCOCC.[C:18](Cl)(=[O:22])[CH:19]([CH3:21])[CH3:20]>>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:18](=[O:22])[CH:19]([CH3:21])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
1010 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
880 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
ice
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
neat, over a 3 hour period via addition funnel
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extract twice with ethyl ether (5 L total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash organic layers with water, saturated sodium chloride solution, dry with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate filtrate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1636 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |